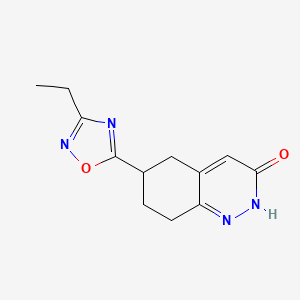
6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a heterocyclic compound that features both an oxadiazole and a tetrahydrocinnolinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves the formation of the oxadiazole ring followed by the construction of the tetrahydrocinnolinone framework. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate hydrazides and nitriles to form the oxadiazole ring.
Condensation Reactions: Using intermediates such as ethyl acetoacetate and hydrazine derivatives to form the tetrahydrocinnolinone core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole or tetrahydrocinnolinone rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Mecanismo De Acción
The mechanism of action of 6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings.
Tetrahydrocinnolinone Derivatives: Compounds with similar tetrahydrocinnolinone frameworks.
Uniqueness
6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is unique due to the combination of the oxadiazole and tetrahydrocinnolinone moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H14N4O2 |
|---|---|
Peso molecular |
246.27 g/mol |
Nombre IUPAC |
6-(3-ethyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydro-2H-cinnolin-3-one |
InChI |
InChI=1S/C12H14N4O2/c1-2-10-13-12(18-16-10)7-3-4-9-8(5-7)6-11(17)15-14-9/h6-7H,2-5H2,1H3,(H,15,17) |
Clave InChI |
FEDNZKILOURCBO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NOC(=N1)C2CCC3=NNC(=O)C=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



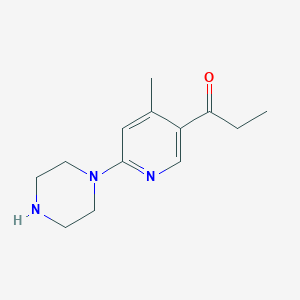
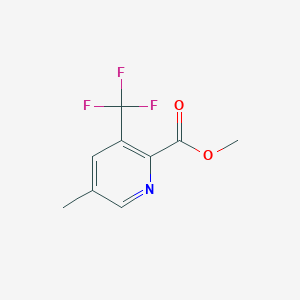
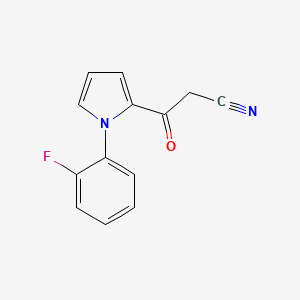
![3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11795577.png)



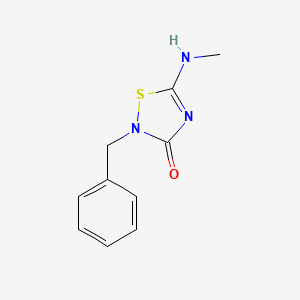
![2-Tosyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11795593.png)

![5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole](/img/structure/B11795620.png)


